![B1575008 Cancer/testis antigen 1 (139-156)](/img/no-structure.png)
Cancer/testis antigen 1 (139-156)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Immunogenicity and Vaccine Development
CT Antigens as Targets for Cancer Immunotherapy
CT antigens, including CTA1, have shown immunogenic properties in various cancers, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, two well-known CT antigens, are in progress, highlighting the potential of CTA1 in similar applications (Scanlan et al., 2002).
CT Antigens in Epithelial Ovarian Cancer Immunotherapy
SPAG9, a novel CT antigen, shows high expression in epithelial ovarian cancer (EOC) and is immunogenic in patients, suggesting its potential as a target for diagnostic and therapeutic methods in EOC. This underscores the relevance of CTA1 for similar cancer types (Garg et al., 2007).
Biomarker Development
CT Antigens in Urological Malignancies
CTAs, including CTA1, are being explored as novel biomarkers for urological malignancies, offering increased specificity and sensitivity compared to currently used clinical markers (Kulkarni et al., 2012).
CT Antigens in Colorectal Cancer
CT genes, like CTA1, show expression in colorectal cancer (CRC) and may serve as markers for local metastasis and advanced disease, suggesting their utility in CRC diagnosis and patient stratification (Li et al., 2005).
Understanding Tumor Biology
Role in Oncogenesis and Tumor Progression
The aberrant expression of CT antigens in cancers, including CTA1, is of interest in understanding tumor biology. Their expression in germ cells and various tumor types, but not in adult somatic tissues, suggests a role in oncogenesis and characteristic features of the neoplastic phenotype (Simpson et al., 2005).
Expression in Hormone-Receptor Negative Breast Cancers
CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancers. This differential expression pattern offers insights into the unique biology of these cancer subtypes (Chen et al., 2011).
properties
sequence |
AADHRQLQLSISSCLQQL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer/testis antigen 1 (139-156); NY-ESO-1 (139-156) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.